1-Ethoxy-2-iodo-4-trifluoromethylbenzene
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Overview
Description
1-Ethoxy-2-iodo-4-trifluoromethylbenzene is an organic compound with the molecular formula C9H8F3IO. It is characterized by the presence of an ethoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethoxy-4-trifluoromethylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Ethoxy-2-iodo-4-trifluoromethylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethoxy-2-iodo-4-trifluoromethylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of the iodine atom and trifluoromethyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with various molecular targets and pathways, leading to the formation of desired products .
Comparison with Similar Compounds
- 1-Ethoxy-4-iodo-2-trifluoromethylbenzene
- 1-Methoxy-2-iodo-4-trifluoromethylbenzene
- 1-Ethoxy-2-bromo-4-trifluoromethylbenzene
Comparison: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene is unique due to the specific positioning of its functional groups, which can significantly affect its chemical reactivity and applications.
Properties
IUPAC Name |
1-ethoxy-2-iodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKPIGYEIKBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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